2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine
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Overview
Description
2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine is a heterocyclic compound with the molecular formula C11H6ClN3S. It is characterized by a fused ring system that includes a thieno[2,3-d]pyrimidine core and a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine typically involves the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: This is achieved by reacting methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol.
Chlorination: The thieno[2,3-d]pyrimidine-2,4-diol is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine.
Substitution Reaction: The final step involves the substitution of one chlorine atom with a pyridine moiety in the presence of N,N-dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves bases like potassium carbonate (K2CO3) and solvents such as DMF.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the compound .
Scientific Research Applications
2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Biological Research: It is used in docking studies to understand its interaction with biological targets, such as enzymes involved in metabolic pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it has been shown to inhibit the activity of enzymes like acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in bacteria . The compound’s ability to bind to these targets is influenced by its lipophilicity and the presence of functional groups that facilitate binding .
Comparison with Similar Compounds
Similar Compounds
2-Chlorothieno[2,3-d]pyrimidine: Lacks the pyridine moiety but shares the thieno[2,3-d]pyrimidine core.
4-Chloro-2-(2-pyridinyl)pyrimidine: Similar structure but without the thieno ring.
Thieno[2,3-d]pyrimidin-4-amine: Contains an amine group instead of the pyridine moiety.
Uniqueness
2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine is unique due to the combination of the thieno[2,3-d]pyrimidine core and the pyridine moiety. This structural feature enhances its binding affinity to biological targets and its potential for diverse chemical modifications .
Properties
IUPAC Name |
4-chloro-2-pyridin-2-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3S/c12-9-7-4-6-16-11(7)15-10(14-9)8-3-1-2-5-13-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGOYKNIXVTFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CS3)C(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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